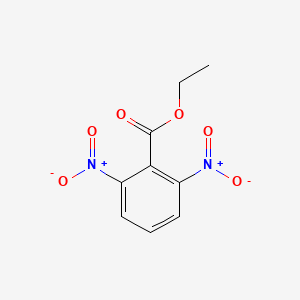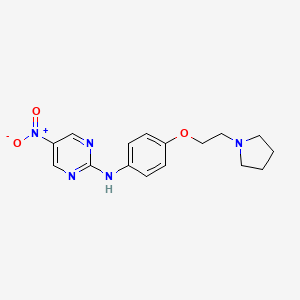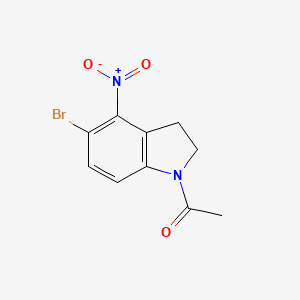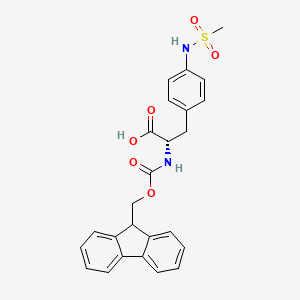
Benzyl-3-bromopyrrolidin-1-carboxylat
Übersicht
Beschreibung
Benzyl 3-bromopyrrolidine-1-carboxylate is a chemical compound with the empirical formula C12H14BrNO2 . It has a molecular weight of 284.15 g/mol .
Molecular Structure Analysis
The molecular structure of Benzyl 3-bromopyrrolidine-1-carboxylate is represented by the SMILES stringBrC1CCN(C1)C(=O)OCc2ccccc2 . This indicates that the molecule contains a bromopyrrolidine ring attached to a benzyl group through a carboxylate ester linkage. Physical And Chemical Properties Analysis
Benzyl 3-bromopyrrolidine-1-carboxylate is a liquid at room temperature . It has a refractive index of 1.557 and a density of 1.396 g/mL at 25 °C .Wirkmechanismus
The mechanism of action of Benzyl 3-bromopyrrolidine-1-carboxylate is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes or proteins that are involved in the progression of diseases like cancer.
Biochemical and Physiological Effects:
Benzyl 3-bromopyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzyl 3-bromopyrrolidine-1-carboxylate in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one limitation is that it is not very soluble in water, which can make it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for research on Benzyl 3-bromopyrrolidine-1-carboxylate. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound, which can provide insights into the development of new therapies for diseases like cancer and neurodegenerative disorders.
Conclusion:
In conclusion, Benzyl 3-bromopyrrolidine-1-carboxylate is a chemical compound that has potential applications in various fields of research, particularly in medicinal chemistry. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. Although there are limitations to its use in lab experiments, there are several future directions for research on this compound that can lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
C12H14BrNO2 C_{12}H_{14}BrNO_{2} C12H14BrNO2
und ein Molekulargewicht von 284,15 g/mol . Es ist ein vielseitiges Molekül, das in verschiedenen Bereichen der wissenschaftlichen Forschung verwendet wird. Nachfolgend finden Sie eine umfassende Analyse seiner Anwendungen in verschiedenen wissenschaftlichen Disziplinen.Organische Synthese
In der organischen Chemie dient Benzyl-3-bromopyrrolidin-1-carboxylat als Baustein für die Synthese komplexerer Moleküle. Es ist besonders nützlich für den Aufbau von Pyrrolidinderivaten, die in vielen bioaktiven Verbindungen vorkommen. Sein Bromatom ist eine gute Abgangsgruppe, wodurch es zu einem wertvollen Zwischenprodukt in nukleophilen Substitutionsreaktionen wird .
Medizinische Chemie
Diese Verbindung ist in der medizinischen Chemie für die Entwicklung von Arzneimitteln von Bedeutung. Sie kann verwendet werden, um potenzielle Inhibitoren oder Aktivatoren biologischer Pfade zu erzeugen. Das Bromatom kann durch andere Pharmakophore ersetzt werden, um die biologische Aktivität der synthetisierten Verbindungen zu modulieren .
Peptidsynthese
This compound wird in der Peptidsynthese als Schutzgruppe für Amine verwendet. Die Cbz-(Carbobenzyloxy)-Gruppe schützt das Amin vor unerwünschten Reaktionen während der Verlängerung der Peptidkette und kann unter milden Bedingungen entfernt werden, sobald die Synthese abgeschlossen ist .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Beispielsweise kann sie auf Polymere aufgepfropft werden, um Bromfunktionalität einzuführen, die dann für weitere chemische Modifikationen oder zur Verbesserung der flammhemmenden Eigenschaften verwendet werden kann .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen chromatografischen oder spektroskopischen Methoden verwendet werden. Seine eindeutige chemische Struktur ermöglicht eine einfache Identifizierung und Quantifizierung in komplexen Gemischen .
Umweltwissenschaften
Die Reaktivität der Verbindung mit verschiedenen Umweltverschmutzern kann untersucht werden, um Abbauwege zu verstehen oder neue Methoden zur Entfernung von Schadstoffen zu entwickeln. Sein Bromatom kann mit organischen Schadstoffen reagieren, was möglicherweise zu deren Abbau führt .
Biochemie
In der Biochemie können Forscher diese Verbindung verwenden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere mit Enzymen, die auf Pyrrolidinringe zielen. Es kann als Substratanalog verwendet werden, um den Wirkmechanismus dieser Enzyme zu untersuchen .
Pharmakologie
This compound kann in pharmakologischen Studien verwendet werden, um Verbindungen zu synthetisieren, die das zentrale Nervensystem beeinflussen können, da Pyrrolidinderivate eine wichtige Rolle bei ZNS-aktiven Medikamenten spielen .
Eigenschaften
IUPAC Name |
benzyl 3-bromopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKWWHCQBWMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705381 | |
| Record name | Benzyl 3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220212-12-4 | |
| Record name | Benzyl 3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220212-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,4E,7R)-7-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-4-nonenoic acid methyl ester](/img/structure/B1505410.png)



![(1R)-3-Methyl-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B1505418.png)

![4-chloro-N-(3-(4-methylpiperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505426.png)


![N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1505432.png)
